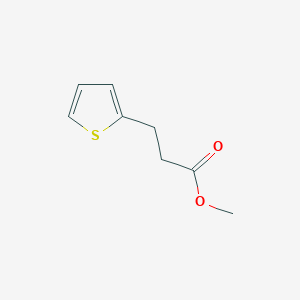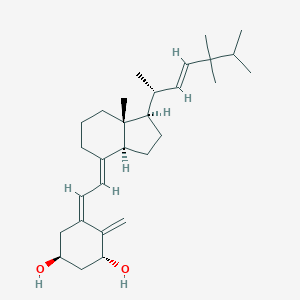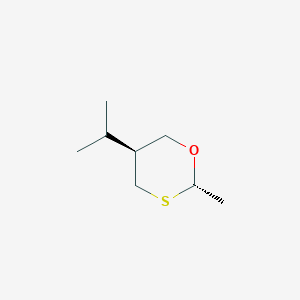
(2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mechanism Of Action
The mechanism of action of (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane involves the inhibition of various enzymes and metabolic pathways in microorganisms and insects. The compound has been found to disrupt the cell membrane and cell wall of microorganisms, leading to their death. In insects, (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane has been found to inhibit the acetylcholinesterase enzyme, leading to paralysis and death.
Biochemical And Physiological Effects
(2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to have a low toxicity profile in mammals, making it a promising candidate for the development of new drugs and pesticides. Additionally, (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane has been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane is its low toxicity profile in mammals, making it a safe compound to work with in the laboratory. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane is its limited solubility in water, which can make it challenging to work with in certain experimental setups.
Future Directions
There are several future directions for the research and development of (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane. One potential direction is the development of new drugs and pesticides based on the compound's antimicrobial and insecticidal properties. Additionally, (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane has been found to have potential applications in materials science, such as the development of new coatings and adhesives. Finally, further studies are needed to investigate the compound's potential therapeutic applications for the treatment of various diseases, such as cancer and inflammation.
Conclusion:
In conclusion, (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane is a promising compound that has gained significant attention in the scientific community. The compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the compound's potential applications in various fields and to develop new drugs and pesticides based on its properties.
Synthesis Methods
The synthesis of (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane involves the reaction of 2-methylpropan-2-ol with paraformaldehyde in the presence of an acid catalyst such as sulfuric acid. The reaction yields (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane as a white crystalline solid.
Scientific Research Applications
(2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound has been found to exhibit antimicrobial, antifungal, and insecticidal properties, making it a promising candidate for the development of new drugs and pesticides.
properties
CAS RN |
110523-71-2 |
|---|---|
Product Name |
(2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane |
Molecular Formula |
C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
(2S,5S)-2-methyl-5-propan-2-yl-1,3-oxathiane |
InChI |
InChI=1S/C8H16OS/c1-6(2)8-4-9-7(3)10-5-8/h6-8H,4-5H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
JSHXMLHPTWVJRP-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@H]1OC[C@@H](CS1)C(C)C |
SMILES |
CC1OCC(CS1)C(C)C |
Canonical SMILES |
CC1OCC(CS1)C(C)C |
synonyms |
1,3-Oxathiane,2-methyl-5-(1-methylethyl)-,trans-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



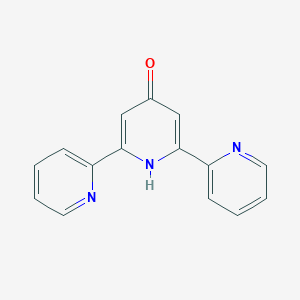
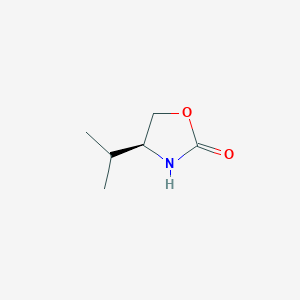
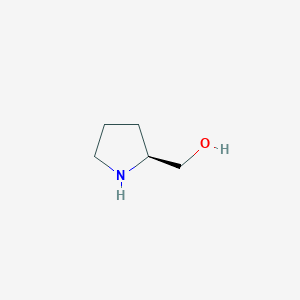
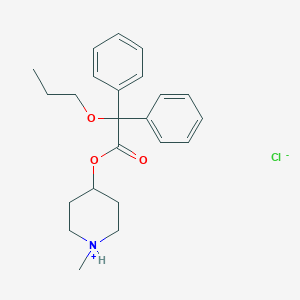
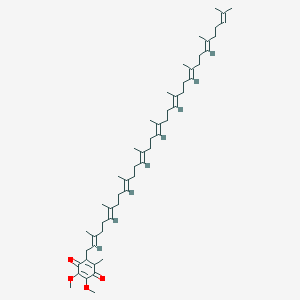
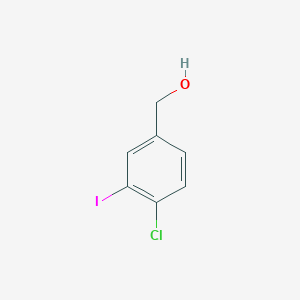
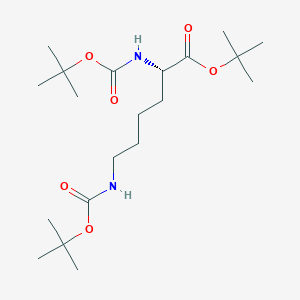
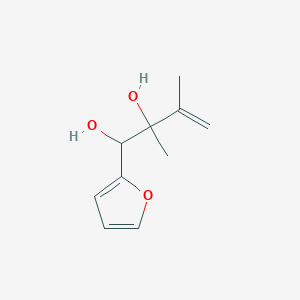
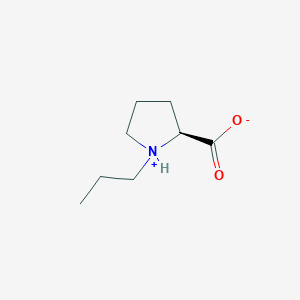
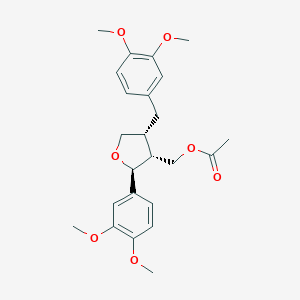
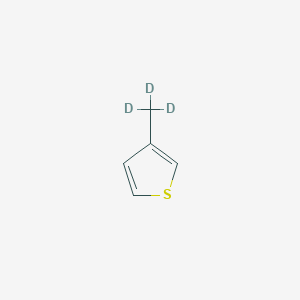
![Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate](/img/structure/B19668.png)
